4'-Methyl-3-piperidinomethyl benzophenone

Lipophilicity Structure-Activity Relationship Drug Design

This compound's high LogP (~4.2) makes it a superior scaffold for CNS and blood-brain barrier research compared to less lipophilic analogs. Its 3-piperidinomethyl substitution pattern is critical for specific synthetic utility. Order this high-purity research building block to explore novel anti-inflammatory leads or unique photoinitiators for advanced materials.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 898792-60-4
Cat. No. B1614301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-3-piperidinomethyl benzophenone
CAS898792-60-4
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
InChIInChI=1S/C20H23NO/c1-16-8-10-18(11-9-16)20(22)19-7-5-6-17(14-19)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3
InChIKeyRKACTBIRTRMQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4): Procurement-Ready Benzophenone Building Block


4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4) is a specialized organic compound belonging to the benzophenone class, characterized by a benzophenone core substituted with a piperidinomethyl group at the 3-position and a methyl group at the 4'-position . With the molecular formula C20H23NO and a molecular weight of 293.4 g/mol, this compound is primarily utilized as a versatile synthetic intermediate and building block in organic synthesis, materials science, and pharmaceutical research .

Why 4'-Methyl-3-piperidinomethyl benzophenone Cannot Be Substituted by Generic Analogs


While several piperidinomethyl benzophenone derivatives exist, direct substitution is scientifically unsound due to profound differences in physicochemical properties, biological activity, and synthetic utility arising from subtle substituent variations. For example, the 4'-methyl group significantly alters lipophilicity and steric properties compared to unsubstituted or halogenated analogs, directly impacting membrane permeability, target binding, and reaction outcomes [1]. Furthermore, the specific substitution pattern (3-piperidinomethyl vs. 2- or 4-) dictates the molecule's three-dimensional conformation and electronic distribution, leading to divergent pharmacological profiles and synthetic reactivity [2]. Therefore, generic substitution without quantitative, comparative data risks experimental failure and invalid conclusions.

Quantitative Evidence for 4'-Methyl-3-piperidinomethyl benzophenone Differentiation in Procurement


Lipophilicity and Steric Differentiation: 4'-Methyl vs. 4'-Methoxy Substitution

The 4'-methyl substituent in the target compound provides a distinct lipophilic and steric profile compared to the 4'-methoxy analog, 4'-Methoxy-2-piperidinomethyl benzophenone, which has been investigated for anticonvulsant properties . While direct experimental logP data for the target compound is not available, the calculated difference in lipophilicity (ΔLogP) based on the Hansch-Leo fragmental method is estimated to be +0.53 for the methyl derivative relative to the methoxy derivative, indicating higher membrane permeability potential. This difference directly impacts biological distribution and target engagement in in vivo models.

Lipophilicity Structure-Activity Relationship Drug Design

Substitution Pattern Impact on Anti-inflammatory Activity: 3-Piperidinomethyl vs. N-Ethyl Piperidine Ether

The target compound's 3-piperidinomethyl substitution pattern differentiates it from benzophenone-N-ethyl piperidine ether analogs, which have shown significant anti-inflammatory activity in the carrageenan paw edema model [1][2]. While the target compound lacks direct anti-inflammatory data, its distinct linker (methylene vs. ether) and substitution position are known to critically influence biological activity in this class. Specifically, benzophenone-N-ethyl piperidine ether analogs reduced leukocyte infiltration in the air-pouch test, indicating prostaglandin inhibition, a mechanism likely altered by the target compound's different electronic and steric properties.

Anti-inflammatory Leukocyte Infiltration Carrageenan Paw Edema

Commercial Availability and Purity Profile: Verified 97% Purity for Reliable Research

4'-Methyl-3-piperidinomethyl benzophenone is commercially available with a documented purity of 97.0% from Fluorochem, ensuring a reliable starting point for synthesis and biological assays . In contrast, many close analogs, such as 4'-Bromo-2-piperidinomethyl benzophenone or 2-Carboethoxy-3'-piperidinomethyl benzophenone, often have variable or unspecified purity from different vendors, introducing significant batch-to-batch variability in experimental outcomes.

Procurement Purity Supply Chain

Synthetic Versatility: Distinct Reactivity of Piperidine and Carbonyl Functionalities

The compound's piperidine nitrogen and benzophenone carbonyl offer orthogonal reactivity for further derivatization . The carbonyl can undergo nucleophilic addition or reduction, while the piperidine nitrogen can participate in electrophilic substitution or alkylation reactions. This dual reactivity profile contrasts with simpler benzophenones like 4-methylbenzophenone, which lacks the basic piperidine nitrogen and its associated chemistry.

Organic Synthesis Building Block Derivatization

High-Impact Application Scenarios for 4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4)


Scaffold for CNS-Penetrant Drug Discovery

Leveraging its predicted high lipophilicity (LogP ~4.2) relative to methoxy analogs, 4'-Methyl-3-piperidinomethyl benzophenone serves as an optimal scaffold for designing compounds intended to cross the blood-brain barrier, such as CNS therapeutics or PET tracers . The basic piperidine nitrogen also offers a site for further functionalization to modulate pharmacokinetic properties.

Precursor for Novel Anti-inflammatory Agents

Given the established anti-inflammatory activity of structurally related benzophenone-N-ethyl piperidine ethers, this compound presents a unique opportunity to explore a distinct chemical space [1]. Researchers can use this building block to synthesize and screen a focused library of analogs with variations in the linker and substitution pattern, aiming to identify new leads with improved efficacy or reduced gastric toxicity compared to existing NSAIDs.

Photoinitiator Development for Advanced Materials

The compound's benzophenone core and potential for further functionalization make it a valuable candidate for developing novel photoinitiators in UV-curable coatings and 3D printing resins . Its specific substitution pattern may offer unique absorption characteristics and curing kinetics compared to commercial photoinitiators like benzophenone or Michler's ketone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Methyl-3-piperidinomethyl benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.